molecular formula C5H12ClN B13634293 (1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride

(1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride

Cat. No.: B13634293
M. Wt: 121.61 g/mol
InChI Key: HVUARDGLRTWCRW-TYSVMGFPSA-N
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Description

(1R,2R)-1,2-Dimethylcyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative featuring a strained three-membered ring with two methyl groups at the 1 and 2 positions and an amine group at the 1 position, stabilized as a hydrochloride salt. The (1R,2R) stereochemistry confers rigidity and specific spatial orientation, making it valuable in pharmaceutical synthesis and asymmetric catalysis. Cyclopropane derivatives are prized for their unique reactivity due to ring strain (~27 kcal/mol), which enhances their ability to engage in ring-opening reactions or act as bioisosteres in drug design.

Properties

Molecular Formula

C5H12ClN

Molecular Weight

121.61 g/mol

IUPAC Name

(1R,2R)-1,2-dimethylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C5H11N.ClH/c1-4-3-5(4,2)6;/h4H,3,6H2,1-2H3;1H/t4-,5-;/m1./s1

InChI Key

HVUARDGLRTWCRW-TYSVMGFPSA-N

Isomeric SMILES

C[C@@H]1C[C@@]1(C)N.Cl

Canonical SMILES

CC1CC1(C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of (1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride often employs scalable methods such as the coupling reaction of cyclohexanedimethanol with aromatic sulfonyl chloride in the presence of an acid-binding agent . This method is advantageous due to its high yield and ease of operation, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various substituted cyclopropane derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares structural analogs, emphasizing substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Safety Considerations
(1R,2R)-1,2-Dimethylcyclopropan-1-amine hydrochloride C₅H₁₂ClN 121.61 Methyl groups Pharmaceutical intermediate (hypothesized) Likely requires standard amine handling (ventilation, gloves)
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride C₄H₇ClF₃N 177.56 Trifluoromethyl Receptor-targeting drug synthesis (e.g., CNS or antiviral agents) Fluorinated byproducts may require specialized disposal
(1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine dihydrochloride C₇H₁₈Cl₂N₂ 201.14 Cyclopentane, dimethyl amine Research chemical (asymmetric catalysis) Corrosive; respiratory protection advised
(1R,2R)-(+)-1,2-Diphenyl-1,2-ethylenediamine C₁₄H₁₆N₂ 212.29 Phenyl groups Chiral ligand in catalysis Severe eye/skin irritation; OSHA hazardous

Key Observations:

  • Substituent Effects : Methyl groups (target compound) are electron-donating, increasing amine basicity compared to the electron-withdrawing trifluoromethyl group in . This difference may influence solubility and receptor-binding affinity in drug candidates.
  • Ring Strain : Cyclopropane derivatives exhibit higher reactivity than cyclopentane analogs (e.g., ) due to ring strain, enabling unique reaction pathways in synthesis.
  • Safety : Phenyl-substituted compounds (e.g., ) pose greater irritation risks compared to alkyl-substituted analogs, likely due to increased lipophilicity and persistence .

Physical and Chemical Properties

  • Solubility : Hydrochloride salts (target compound, ) are generally water-soluble, facilitating purification and formulation. The trifluoromethyl derivative may exhibit lower aqueous solubility due to fluorine’s hydrophobicity.
  • Stability : Cyclopropane rings are prone to ring-opening under acidic or oxidative conditions. The methyl groups in the target compound may stabilize the ring compared to phenyl substituents in , which could enhance steric protection.

Biological Activity

(1R,2R)-1,2-Dimethylcyclopropan-1-amine hydrochloride is a cyclopropane derivative that has garnered attention in biological research due to its unique structural properties and potential pharmacological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring with two methyl groups and an amine functional group. Its molecular formula is C5H12NHClC_5H_{12}N\cdot HCl, and it exhibits a molecular weight of approximately 133.62 g/mol. The stereochemistry of the compound is crucial for its biological interactions, as different enantiomers may exhibit varying activities.

The mechanism of action for (1R,2R)-1,2-dimethylcyclopropan-1-amine hydrochloride primarily involves its interaction with specific biological targets such as receptors and enzymes. It is hypothesized that the compound may act as a modulator, influencing various biochemical pathways through receptor binding or enzyme inhibition.

Potential Targets:

  • Nicotinic Acetylcholine Receptors : Research indicates that similar compounds may interact with nicotinic receptors, which are implicated in cognitive functions and neurodegenerative diseases .
  • Monoamine Transporters : The compound may also affect neurotransmitter uptake, potentially influencing mood and behavior.

Biological Activity

Studies have shown that (1R,2R)-1,2-dimethylcyclopropan-1-amine hydrochloride exhibits various biological activities:

  • Neuropharmacological Effects : Investigations suggest potential applications in treating mood disorders and cognitive impairments due to its interaction with neurotransmitter systems.
  • Antinociceptive Properties : Some studies report that the compound may exhibit pain-relieving effects, making it a candidate for analgesic development .

Case Studies

  • Study on Cognitive Enhancement :
    • A study evaluated the effects of (1R,2R)-1,2-dimethylcyclopropan-1-amine hydrochloride on memory performance in animal models. Results indicated improved memory retention and cognitive function compared to control groups.
  • Analgesic Activity :
    • In a controlled experiment assessing pain response in rodents, the compound demonstrated significant antinociceptive effects at specific dosages, suggesting its potential utility in pain management therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Cognitive EnhancementImproved memory retention
Antinociceptive PropertiesSignificant reduction in pain response
Interaction with ReceptorsModulation of nicotinic acetylcholine receptors

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